molecular formula C16H11F3N2O4S B2680339 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide CAS No. 899757-71-2

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide

Cat. No.: B2680339
CAS No.: 899757-71-2
M. Wt: 384.33
InChI Key: BMUXWFJAPRPPOX-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide is a useful research compound. Its molecular formula is C16H11F3N2O4S and its molecular weight is 384.33. The purity is usually 95%.
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Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

One of the promising applications of structurally related compounds involves the development of dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors are significant in the treatment of type 2 diabetes as they help in managing blood glucose levels. A study highlighted a series of novel compounds that showed highly potent DPP-4 inhibitory activity, indicating the potential of similar structures in therapeutic applications (Nitta et al., 2012).

Antioxidant and Anticancer Activities

Compounds with similar frameworks have been synthesized and tested for their antioxidant and anticancer activities. Certain derivatives showed antioxidant activity significantly higher than that of well-known antioxidants like ascorbic acid. Moreover, these compounds exhibited notable anticancer activity against human glioblastoma and breast cancer cell lines, suggesting their potential as leads in cancer therapy research (Tumosienė et al., 2020).

Antimicrobial Properties

Research into arylsubstituted halogen(thiocyanato)amides, which share a similar structural motif, revealed their potential in developing antimicrobial agents. These compounds were synthesized and tested for antibacterial and antifungal activities, showcasing their applicability in addressing resistant microbial strains (Baranovskyi et al., 2018).

Neurokinin-1 Receptor Antagonists

Compounds with fluorophenyl groups have been explored as neurokinin-1 (NK1) receptor antagonists. These antagonists are significant in the treatment of emesis and depression due to their action on the central nervous system. One such study reported the development of a water-soluble, orally active NK1 receptor antagonist, highlighting the therapeutic potential of similar compounds in clinical applications (Harrison et al., 2001).

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4S/c17-10-5-6-11(15(19)14(10)18)20-13(22)7-8-21-16(23)9-3-1-2-4-12(9)26(21,24)25/h1-6H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUXWFJAPRPPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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